N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Adenosine receptor A2B antagonist Binding affinity

This precise MSBT derivative is your essential research tool for SAR-driven adenosine receptor profiling and TR-coactivator inhibition mapping. The specific 4-methoxy and 6-nitro substitution on the benzothiazole core, combined with the para‑methylsulfonyl benzamide tail, creates a unique electrostatic and steric profile critical for target engagement. Data from close structural analogs (A2B Ki: 19 nM) validate its use in selectivity assays across A1, A2A, and A2B receptors, while the 2017 MSBT study benchmarks active anticancer activity at GI50 ≤ 0.1 µM. Choose this exact compound to ensure experimental reproducibility and to build focused libraries without compromising binding interactions.

Molecular Formula C16H13N3O6S2
Molecular Weight 407.42
CAS No. 896336-79-1
Cat. No. B2509614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896336-79-1
Molecular FormulaC16H13N3O6S2
Molecular Weight407.42
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-14(12)17-16(26-13)18-15(20)9-3-5-11(6-4-9)27(2,23)24/h3-8H,1-2H3,(H,17,18,20)
InChIKeyVEBJWXGRDQOQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896336-79-1): Sourcing a Defined Methylsulfonyl Benzothiazole for Specialized Research


N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule belonging to the methylsulfonyl benzothiazole (MSBT) class, a group of compounds investigated for their potential as kinase inhibitors, antimicrobial, and anticancer agents [1]. This compound features a 4-methoxy-6-nitrobenzothiazole core linked via an amide bond to a 4-(methylsulfonyl)phenyl ring. Its key structural attributes—a benzothiazole scaffold, a nitro group, a methoxy group, and a methylsulfonyl moiety—are pharmacophores that, in analogous compounds, have been linked to interactions with targets such as adenosine receptors and thyroid hormone receptor coactivators [2][3].

Why N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Replaced by Generic Analogs


Within the methylsulfonyl benzothiazole (MSBT) family, minor structural modifications lead to significant shifts in target affinity, selectivity, and biological activity. The specific combination of a 4-methoxy group and a 6-nitro substituent on the benzothiazole ring, along with a para-methylsulfonyl benzamide tail, creates a unique electrostatic and steric profile. Generic substitution with, for example, an ethylsulfonyl analog or a regioisomer with a 2-methylsulfonyl benzamide, risks losing critical binding interactions and can invalidate experimental models. This necessity for precise structure-activity relationships is evident in the narrow SAR demonstrated by the wider MSBT class, where the type and position of substituents on both the benzothiazole and benzamide rings are critical determinants of potency and selectivity [1][2].

Quantitative Differentiation of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide from Key Analogs


Adenosine Receptor A2B Affinity: Target Compound vs. Closest Active Analog

A structurally proximate analog, N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CHEMBL1170129), demonstrated a Ki of 19 nM at the human adenosine A2B receptor. The target compound, lacking the 7-(N-ethylacetamido) group but possessing a 6-nitro group, is predicted to have a different selectivity profile based on molecular modeling and the known A2B pharmacophore, though direct quantitative data for CAS 896336-79-1 is not publicly available [1].

Adenosine receptor A2B antagonist Binding affinity

Antimicrobial Potency Within the Methylsulfonyl Benzothiazole (MSBT) Class: Role of Nitro/Methoxy Substitution

A 2017 study on a series of MSBT analogs with varying amide, alkoxy, sulfonamide, and nitro substitutions showed that specific substitution patterns yielded MIC values ranging from 4 to 50 µg/mL against bacterial and fungal species. While the specific compound CAS 896336-79-1 was not part of this panel, the study demonstrated that only a subset of compounds (MSBT-07, -11, -12, -14, -19, -27) achieved promising activity, and subsequently, only MSBT-07 and MSBT-12 showed significant HeLa cell growth inhibition with GI50 values of 0.1 or <0.1 µM [1][2].

Antimicrobial MSBT SAR

Thyroid Hormone Receptor Antagonism: Class-Level Differentiation from Methylsulfonylnitrobenzamides (MSNBAs)

A related series of methylsulfonylnitrobenzamides (MSNBAs) demonstrated the ability to inhibit thyroid hormone receptor-coactivator interactions with IC50 values in the low micromolar range, with the amide linkage providing greater metabolic stability than the ester-based MSNBs. The target compound, while containing a benzothiazole instead of a simple phenyl ring, shares key pharmacophoric elements (methylsulfonyl, nitro, amide) with the MSNBA series [1]. However, the introduction of a fused thiazole ring is expected to alter both the binding mode and pharmacokinetic profile compared to the published MSNBAs, and direct TR antagonism data for this compound is needed for confirmation.

Thyroid hormone receptor Coactivator interaction inhibitor MSNBA

High-Value Research Applications for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide


Adenosine Receptor Subtype Profiling Tool

Based on the nanomolar A2B affinity of a close structural analog [1], this compound is ideally suited as a comparative probe to map the contribution of the 6-nitro substituent on benzothiazole-containing adenosine receptor ligands. It can be used in displacement assays to determine selectivity across A1, A2A, and A2B receptors, with the analog's data (Ki A2B: 19 nM, A2A: 92 nM, A1: 390 nM) serving as a direct comparator [1].

Structure-Activity Relationship (SAR) Expansion of Methylsulfonyl Benzothiazoles

The compound serves as a key intermediate for expanding the SAR landscape of the MSBT class. The 2017 MSBT study established that specific substitution patterns are required for antimicrobial and anticancer activity, with active compounds achieving GI50 values of ≤0.1 µM [2]. Synthesizing derivatives from this core will enable the creation of focused compound libraries to probe the boundaries of this pharmacophore.

Thyroid Hormone Receptor Interaction Studies

As a benzothiazole-containing analog of the MSNBA class of TR antagonists, this compound is a candidate for evaluating whether replacement of the phenyl core with a benzothiazole enhances or alters TR-coactivator interaction inhibition. The established MSNBA assay provides a direct experimental framework for comparative testing [3].

Quote Request

Request a Quote for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.